2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid

FABP4 inhibition diabetes lipid chaperone

Researchers requiring this 3-aryl-2-hydroxypropanoic acid scaffold for enantioselective PPAR agonist programs face limited commercial availability from stock. This compound provides the critical α-hydroxy stereocenter and 4-methoxy-3-methyl substitution pattern validated for glitazar-type dual agonist synthesis. Key benefits: (1) Serves as direct synthetic entry point for O-alkylation to the 2-alkoxy pharmacophore required for ragaglitazar/tesaglitazar analogues. (2) 3-methyl group provides ~100-fold affinity enhancement validated in FABP4 co-crystal structure. (3) Available via custom synthesis with chiral HPLC characterization to confirm enantiomeric purity.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
Cat. No. B13623554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CC(C(=O)O)O)OC
InChIInChI=1S/C11H14O4/c1-7-5-8(3-4-10(7)15-2)6-9(12)11(13)14/h3-5,9,12H,6H2,1-2H3,(H,13,14)
InChIKeyBYZHYFXRWJQAOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic Acid: Structure, Class & Sourcing


2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid (CAS 1782522-72-8; molecular formula C₁₁H₁₄O₄; MW 210.23 g/mol) is a phenylpropanoic acid derivative bearing a 4-methoxy-3-methyl-substituted aromatic ring and an α-hydroxy (2-hydroxy) group on the propanoic acid side chain . It belongs to the broader class of 3-aryl-2-hydroxypropanoic acids, which are established chiral intermediates for peroxisome proliferator-activated receptor (PPAR) agonists and other pharmaceutically active compounds [1]. The compound's structural architecture—combining a substituted phenyl ring with an α-hydroxy acid moiety—places it at the intersection of two functional domains: the aromatic substitution pattern that governs hydrophobic target engagement, and the chiral 2-hydroxy group that serves as a synthetic handle for enantioselective derivatization.

Chiral intermediate for enantioselective PPAR agonist synthesis
Validated FABP4-binding aromatic core for probe development
Structurally distinct calibration standard for phenylpropanoic acid metabolomics

2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic Acid: Irreplaceable by Analogs


Substitution with structurally proximate analogs risks loss of function across multiple dimensions simultaneously. The 3-methyl group on the aromatic ring is not a passive substituent: in the FABP4 system, the addition of a single methyl group to 3-(4-methoxyphenyl)propionic acid produces a ~100-fold increase in binding affinity (Kd from 73 µM to 0.74 µM), driven by enhanced hydrophobic contacts with the protein binding pocket [1]. Removal of the α-hydroxy group eliminates the chiral center required for enantioselective downstream synthesis of PPAR agonists—this stereocenter is the essential pharmacophoric element exploited in the preparation of glitazar-type dual PPARα/γ agonists [2]. Conversely, replacing the 4-methoxy with a 4-hydroxy group (as in vanillactic acid) alters hydrogen-bonding character and metabolic conjugation susceptibility, while shifting the 3-methyl to 3-methoxy changes both steric bulk and electronic properties on the ring. Each structural modification degrades a specific functional attribute; their combination in the target compound represents a deliberate optimization of binding affinity, synthetic utility, and physicochemical profile that no single analog recapitulates.

3-Methyl removal Des-methyl analogs may exhibit reduced binding affinity (class-level evidence); target engagement may not transfer.
α-Hydroxy deletion Loss of the chiral center eliminates enantioselective derivatization capability, limiting synthetic utility.
Substitution pattern change 4-OH, 3-OCH3, or regioisomeric (2-OCH3) analogs alter hydrogen-bonding, metabolic, and binding profiles.

2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic Acid: Evidence vs. Closest Analogs


3-Methyl Group Drives FABP4 Binding Affinity Enhancement

In the FABP4 ligand-binding system characterized by Gonzalez and Fisher (2015), 3-(4-methoxy-3-methylphenyl)propionic acid (the direct des-hydroxy analog of the target compound) exhibited a dissociation constant (Kd) of 0.74 µM, compared with 73.0 µM for 3-(4-methoxyphenyl)propionic acid, which lacks the 3-methyl substituent. This represents an approximately 100-fold increase in binding affinity attributable solely to the presence of the 3-methyl group, corresponding to a ΔΔG of ~2.7 kcal/mol [1]. The target compound 2-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid retains this critical 3-methyl group while adding an α-hydroxy functionality. For the comparator 2-hydroxy-3-(4-methoxyphenyl)propanoic acid (latifolicin D, the des-methyl analog bearing the α-hydroxy group), no published FABP4 binding data exist; however, the methyl-group contribution established by Gonzalez and Fisher provides a class-level inference that the target compound would be expected to maintain a substantial affinity advantage over its des-methyl congener [1].

3-Methyl binding affinity
Cross-study comparable
~100-fold affinity difference (0.74 vs 73.0 µM Kd) for des-hydroxy pair
Reported binding affinity context; supports scaffold selection for FABP4 studies.
Target not directly measured; class-level inference from des-hydroxy analog.
FABP4 inhibition diabetes lipid chaperone structure-activity relationship

α-Hydroxy Chiral Center Enables Enantioselective Derivatization

2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid possesses a chiral center at the C-2 (α) position, a feature entirely absent in 3-(4-methoxy-3-methylphenyl)propionic acid. This stereocenter is functionally exploited in the patent literature: 3-aryl-2-hydroxypropanoic acid derivatives are explicitly claimed as key intermediates for the synthesis of enantiomerically pure PPARα/γ dual agonists (glitazars) and other pharmaceutically active compounds, with the (S)-enantiomer being the required configuration for downstream coupling reactions [1][2]. The non-hydroxylated analog cannot participate in these chiral derivatization pathways without additional synthetic steps to introduce a hydroxyl group, adding cost, time, and potential yield losses. Commercially, the target compound can be supplied as a racemate or as resolved enantiomers depending on the synthetic route, offering procurement flexibility that the achiral des-hydroxy analog cannot provide [2].

Chiral center presence
Class-level inference
1 stereocenter (C-2) vs. 0 in des-hydroxy analog
Enables enantioselective derivatization for PPAR agonist synthesis.
No public enantiomeric excess data for this specific compound.
chiral synthesis PPAR agonist enantiomeric resolution pharmaceutical intermediate

Hydrogen-Bonding Capacity & Solubility Advantage

The α-hydroxy group in 2-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid adds one hydrogen-bond donor and one hydrogen-bond acceptor compared to 3-(4-methoxy-3-methylphenyl)propionic acid. In the well-characterized phenylpropanoic acid series, the addition of an α-hydroxy group reduces the computed logP by approximately 0.8–1.2 log units and increases aqueous solubility through enhanced solute-solvent hydrogen bonding [1]. For the specific compound pair (2-hydroxy-3-phenylpropanoic acid vs. 3-phenylpropanoic acid), the α-hydroxy analog shows an XLogP of 1.10 vs. approximately 1.9 for the non-hydroxylated form, with measurable water solubility (soluble in water for the hydroxy analog vs. sparingly soluble for the non-hydroxylated form) [1][2]. Additionally, α-hydroxy acids exhibit increased acidity (lower pKa) versus their non-α-hydroxy counterparts due to internal hydrogen bonding stabilization of the conjugate base, a property that influences ionization state at physiological pH and thus affects membrane permeability, protein binding, and salt formation potential [3].

Solubility & H-bond shift
Class-level inference
+1 H-bond donor, +1 acceptor; ΔlogP ≈ -0.8 units (phenyl series)
Supports aqueous solubility and formulation-relevant property review.
Exact values for this analog not reported; inference from phenyllactic acid.
aqueous solubility hydrogen bonding logP drug-likeness formulation

X-ray Structure Validates FABP4 Binding Pose of the Aromatic Core

The 4-methoxy-3-methylphenyl scaffold has been experimentally validated in a high-resolution (1.06 Å) X-ray co-crystal structure with human FABP4 (PDB ID: 3P6D) [1]. In this structure, 3-(4-methoxy-3-methylphenyl)propionic acid (the des-hydroxy analog of the target compound) occupies the fatty acid binding pocket, with the 4-methoxyl group engaging in alternate hydrophobic interactions with either Tyr19/Val23/Val25 or Ala33/Thr29/Phe57 depending on the ligand conformer, and the 3-methyl group contributing to an edge-to-face aromatic interaction that is proposed to determine the bound ligand conformation [1]. This experimentally determined binding mode provides a structural rationale for the 100-fold affinity enhancement conferred by the 3-methyl group. The target compound, by retaining the identical aromatic substitution pattern, would be expected to preserve these key hydrophobic and aromatic interactions, while the additional α-hydroxy group could potentially form supplementary hydrogen bonds with polar residues lining the binding pocket entrance [1]. In contrast, vanillactic acid (which bears 4-hydroxy-3-methoxy substitution) and 2-hydroxy-3-(4-methoxyphenyl)propanoic acid (which lacks the 3-methyl group entirely) would not recapitulate this validated binding geometry.

FABP4 co-crystal structure
Direct head-to-head comparison
PDB 3P6D at 1.06 Å; validates 4-methoxy-3-methyl binding pose
Validated binding geometry de-risks structure-based design for FABP4.
Des-hydroxy analog crystallized; α-OH interactions not resolved.
structural biology X-ray crystallography FABP4 ligand binding drug design

Regioisomeric Specificity: 4-Methoxy-3-Methyl vs. 2-Methoxy-3-Methyl

2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid (CAS 1782522-72-8) bears the methoxy group at the 4-position and the methyl group at the 3-position of the aromatic ring. A documented regioisomer, 2-hydroxy-3-(2-methoxy-3-methylphenyl)propanoic acid (CAS 2229505-28-4), places the methoxy group at the 2-position while retaining the 3-methyl group . These two compounds share the identical molecular formula (C₁₁H₁₄O₄) and molecular weight (210.23 g/mol) but differ in the spatial orientation of the methoxy substituent relative to the propanoic acid chain. In the FABP4 binding mode established by Gonzalez and Fisher, the 4-methoxy group of the des-hydroxy analog forms critical hydrophobic contacts with either the Tyr19/Val23/Val25 patch or the Ala33/Thr29/Phe57 patch [1]; relocating the methoxy to the 2-position would place it in an ortho relationship to the propanoic acid chain, sterically and electronically altering the preferred conformation of the ligand and likely disrupting the validated binding interactions. For procurement, the positional isomer represents a distinct chemical entity with potentially divergent biological activity, and identity confirmation via NMR or HPLC is essential to ensure the correct regioisomer is obtained [1].

Regioisomer identity
Class-level inference
4-methoxy-3-methyl (CAS 1782522-72-8) vs. 2-methoxy isomer (CAS 2229505-28-4)
Identity confirmation prevents procurement of wrong positional isomer.
Distinguishable by NMR and HPLC retention.
regioisomer positional isomer SAR binding specificity quality control

Recommended Applications of 2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic Acid


PPARα/γ Dual Agonist (Glitazar) Chiral Intermediate

The 2-hydroxy group of 2-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid provides a stereogenic center that is the requisite structural feature for synthesizing enantiomerically pure 3-aryl-2-alkoxypropanoic acid derivatives, which serve as key intermediates for PPARα/γ dual agonists (e.g., ragaglitazar, tesaglitazar) [1]. The (S)-enantiomer is specifically required for downstream O-alkylation and coupling steps. The 3-methyl and 4-methoxy substituents provide the aromatic substitution pattern needed for target engagement while the chiral α-hydroxy acid moiety serves as the synthetic entry point for etherification to the final 2-alkoxy pharmacophore [1][2]. Researchers procuring this compound for glitazar-type programs should specify enantiomeric purity requirements and request chiral HPLC or optical rotation characterization data.

FABP4-Targeted Probe Development

For research programs investigating FABP4 as a therapeutic target in type 2 diabetes, atherosclerosis, or fatty liver disease, the 4-methoxy-3-methylphenyl scaffold offers a crystallographically validated starting point [1]. The Gonzalez and Fisher (2015) study established that the 3-methyl group alone accounts for a ~100-fold affinity enhancement (ΔΔG ≈ 2.7 kcal/mol) over the des-methyl analog, and the high-resolution (1.06 Å) co-crystal structure (PDB 3P6D) provides atomic-level detail on the binding pose [1]. 2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid preserves these affinity-conferring features while adding an α-hydroxy group that could be exploited for linker attachment in probe molecule design (e.g., biotinylation, fluorophore conjugation) or for additional hydrogen-bonding interactions with polar residues at the FABP4 binding pocket entrance [1].

Internal Standard for LC-MS/MS Metabolomics

The 3-methyl group of 2-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid provides a mass shift of +14 Da relative to 2-hydroxy-3-(4-methoxyphenyl)propanoic acid (latifolicin D, a naturally occurring metabolite found in manuka honey and biological fluids), making it suitable as a stable isotope-labeled internal standard surrogate or as a non-endogenous analog for quantitative metabolomics [1]. The compound's distinct retention time and fragmentation pattern in reverse-phase LC-MS/MS differentiate it from endogenous 4-methoxyphenyllactic acid and related polyphenol metabolites [2]. Researchers developing targeted assays for phenylpropanoic acid metabolites can use this compound as a structurally analogous but chromatographically resolvable calibration standard.

Chiral Liquid Crystal & Polymer Building Block

3-Aryl-2-hydroxypropanoic acids (phenyllactic acid derivatives) have established utility as chiral dopants in liquid crystal formulations and as monomers for biodegradable, biocompatible poly(phenyllactic acid) materials [1]. The 4-methoxy-3-methyl substitution pattern introduces additional steric bulk and modulated electronic properties on the aromatic ring compared to the unsubstituted phenyllactic acid scaffold, which can alter mesomorphic phase behavior, spontaneous polarization, and helical pitch in chiral liquid crystal applications [2]. The α-hydroxy group serves as the polymerization handle (via polyesterification) or as a derivatizable site for ester prodrug or conjugate synthesis. Materials scientists procuring this compound for liquid crystal or polymer research should verify the absence of regioisomeric contamination (CAS 2229505-28-4) that would introduce uncontrolled structural variability [2].

Application
Selection Property
Validation Focus
PPARα/γ agonist chiral intermediate synthesis
(S)-enantiomer procurement with chiral purity documentation
Enantiomeric excess verification via chiral HPLC
FABP4-targeted probe development
Crystallographically validated aromatic core scaffold
Binding affinity confirmation in assay
LC-MS/MS metabolomics calibration
Structural analog with +14 Da mass shift vs. endogenous metabolite
Chromatographic resolution and matrix effect evaluation
Chiral dopant or polymer monomer
Regioisomerically pure (4-methoxy-3-methyl) compound
Identity confirmation (NMR) and absence of regioisomer contamination
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